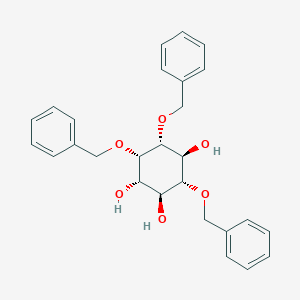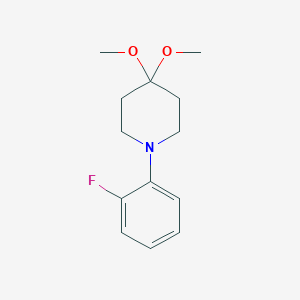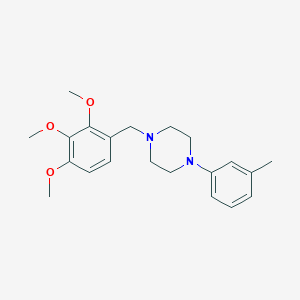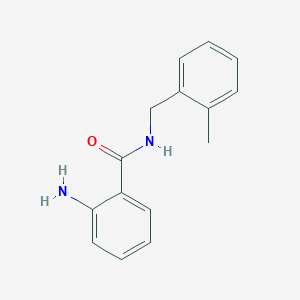![molecular formula C22H20N2O4S B281920 Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. Also known as Methyl MPTC, this compound has shown promise in a variety of applications, including as a potential treatment for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
作用機序
The mechanism of action of Methyl MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Methyl MPTC is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, Methyl MPTC has also been studied for its biochemical and physiological effects. Studies have shown that Methyl MPTC can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further research in a variety of applications.
実験室実験の利点と制限
One advantage of using Methyl MPTC in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for certain experiments.
将来の方向性
There are many potential future directions for research involving Methyl MPTC. One area of particular interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of Methyl MPTC and to identify any potential side effects or limitations of its use.
合成法
The synthesis of Methyl MPTC involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 2-anilino-4-methyl-3-thiophenecarboxylic acid to form Methyl MPTC.
科学的研究の応用
Methyl MPTC has been studied extensively for its potential use in scientific research. One area of particular interest is its potential as a treatment for cancer. Studies have shown that Methyl MPTC can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
特性
分子式 |
C22H20N2O4S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
methyl 5-(4-acetamidobenzoyl)-2-anilino-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(22(27)28-3)21(24-16-7-5-4-6-8-16)29-20(13)19(26)15-9-11-17(12-10-15)23-14(2)25/h4-12,24H,1-3H3,(H,23,25) |
InChIキー |
FUJWZDYBTZWKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
